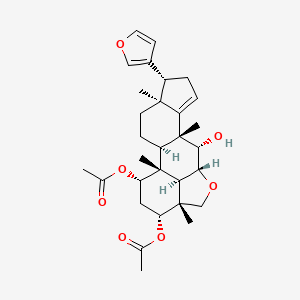
1,3-diacetylvilasinin
Overview
Description
1,3-Diacetylvilasinin: is a limonoid compound found in the seeds of the neem tree (Azadirachta indica) . It belongs to the class of pentacyclic triterpenoids and is known for its biological activities, including antifeeding properties against insects and marginal cytotoxicities against certain human tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Diacetylvilasinin can be isolated from the bark of Azadirachta indica using solvent extraction methods. The bark is typically extracted with solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, or acetone . The extract is then purified using chromatographic techniques to obtain the compound in high purity.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from neem seeds or bark, followed by purification processes. The use of Soxhlet extraction with solvents like hexane, dichloromethane, and methanol is common . The extracts are then subjected to column chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: 1,3-Diacetylvilasinin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Jones oxidation is commonly used for oxidizing this compound.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents like acetic anhydride and acetyl chloride are used for acetylation reactions.
Major Products Formed:
Oxidation: Oxidation can lead to the formation of diketone derivatives.
Reduction: Reduction can yield alcohol derivatives.
Substitution: Acetylation results in the formation of acetylated derivatives.
Scientific Research Applications
1,3-Diacetylvilasinin has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-diacetylvilasinin involves its interaction with molecular targets in insects and tumor cells. In insects, it acts as an antifeedant by disrupting their feeding behavior . In tumor cells, it exhibits cytotoxic effects by interfering with cellular pathways, although the exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
1,3-Diacetyl-12α-hydroxy-7-tigloylvilasinin: Another limonoid with similar biological activities.
Melianin B: A related compound isolated from Melia volkensii.
Uniqueness: 1,3-Diacetylvilasinin is unique due to its specific structure and biological activities. Its antifeeding properties and marginal cytotoxicities make it a valuable compound for research in agriculture and medicine .
Properties
IUPAC Name |
[(1R,2R,5S,6R,10R,11S,12R,15R,16R,18S,19R)-18-acetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-16-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40O7/c1-16(31)36-22-13-23(37-17(2)32)30(6)21-9-11-27(3)19(18-10-12-34-14-18)7-8-20(27)29(21,5)26(33)24-25(30)28(22,4)15-35-24/h8,10,12,14,19,21-26,33H,7,9,11,13,15H2,1-6H3/t19-,21-,22+,23-,24+,25-,26+,27-,28+,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBLBVXSYGYVPN-VQDQNZKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C2(C3CCC4(C(CC=C4C3(C(C5C2C1(CO5)C)O)C)C6=COC=C6)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]([C@@]2([C@H]3CC[C@]4([C@@H](CC=C4[C@@]3([C@@H]([C@H]5[C@H]2[C@@]1(CO5)C)O)C)C6=COC=C6)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



